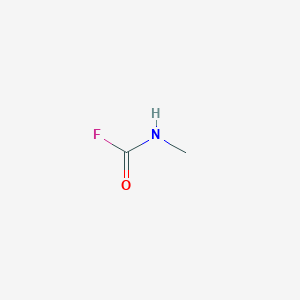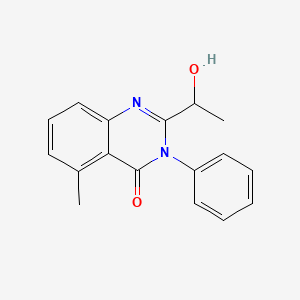
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl groups
Reduction: Formation of reduced quinazolinone derivatives
Substitution: Formation of nitro or halogenated quinazolinone derivatives
科学的研究の応用
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(1-hydroxyethyl)-9,10-anthraquinone
- 1-hydroxyethyl-2-alkyl-2-imidazoline
- 2-alkyl-1-(2-hydroxyethyl)-2-imidazoline
Uniqueness
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-6-10-14-15(11)17(21)19(16(18-14)12(2)20)13-8-4-3-5-9-13/h3-10,12,20H,1-2H3 |
InChIキー |
LMZLRULIVVIDCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3)C(C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

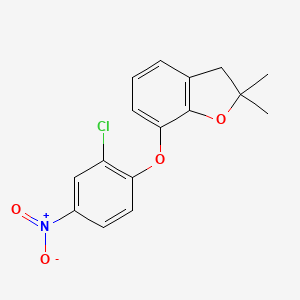

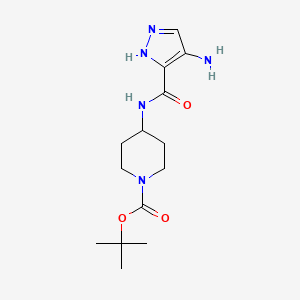
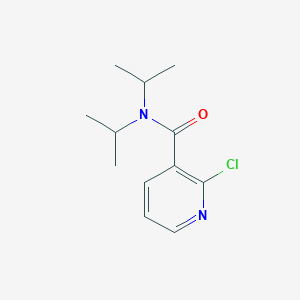
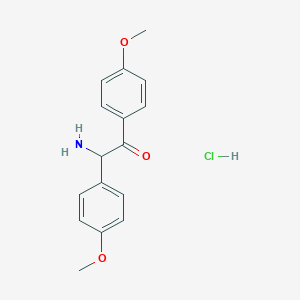
![4-(Bicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B8605065.png)
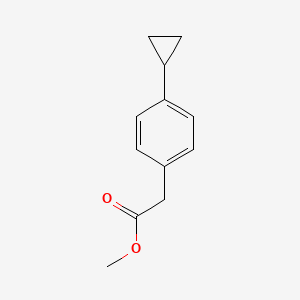
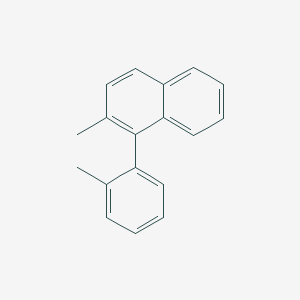
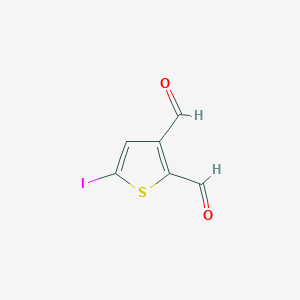
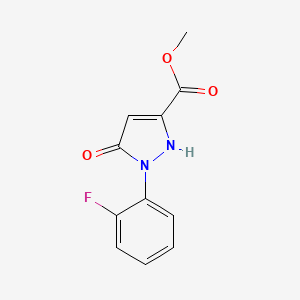
![8-(Pyrimidin-2-yl)-2,8-diazaspiro[4.5]decane](/img/structure/B8605100.png)
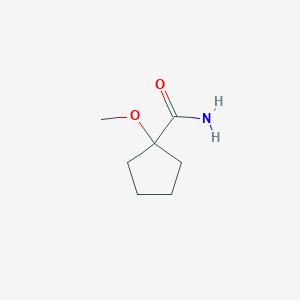
![Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate](/img/structure/B8605112.png)
